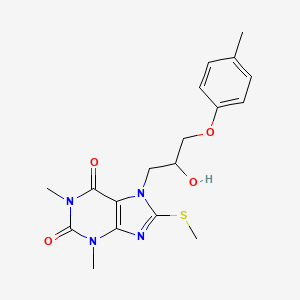
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 941916-72-9 , belongs to the class of purine derivatives. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H27N5O5 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 941916-72-9 |
Structural Characteristics
The compound features a complex structure that includes a purine base modified with various functional groups, contributing to its biological activity. The presence of hydroxyl and methylthio groups is significant for its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of purine compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. The structural modifications in this compound may enhance its efficacy against various cancer cell lines.
- Anti-inflammatory Properties : Compounds similar to this one have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Some studies have shown that purine derivatives possess antimicrobial properties, potentially effective against a range of bacterial and fungal pathogens.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Inhibition of Kinases : The presence of the purine structure allows for competitive inhibition of ATP-binding sites in kinases, which are often overactive in cancer cells.
- Modulation of Signaling Pathways : By affecting pathways such as MAPK and PI3K/Akt, this compound may alter cell survival and proliferation signals.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to inhibit COX enzymes in vitro. It showed a dose-dependent inhibition with an IC50 value comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory conditions.
Study 3: Antimicrobial Testing
This compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
Propiedades
IUPAC Name |
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11-5-7-13(8-6-11)26-10-12(23)9-22-14-15(19-17(22)27-4)20(2)18(25)21(3)16(14)24/h5-8,12,23H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMASDCIHOVKQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2SC)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














